2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
Description
This compound features a 3H-indol-3-one core modified at the 2-position with a (2-methylbenzyl)sulfanyl group and an N-[3-(trifluoromethyl)phenyl]hydrazone moiety. The methyl group on the benzyl ring and the electron-withdrawing trifluoromethyl (CF₃) group on the hydrazone substituent contribute to its unique physicochemical properties, such as lipophilicity and stability. These structural attributes make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to sulfur- and hydrazone-containing ligands .
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3S/c1-15-7-2-3-8-16(15)14-30-22-21(19-11-4-5-12-20(19)27-22)29-28-18-10-6-9-17(13-18)23(24,25)26/h2-13,27H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNWMSOMNOYWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core The indole ring is often synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing temperature, pressure, and the use of specific catalysts to facilitate the reactions. Large-scale reactors and purification techniques such as recrystallization or chromatography are employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Recent studies have indicated that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- Research has shown that derivatives of indole compounds, including hydrazones, can demonstrate significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showcasing promising results in inhibiting cell proliferation and inducing apoptosis .
- A study highlighted the structure-activity relationship (SAR) of indole-based compounds, indicating that modifications in the phenyl and hydrazone moieties can enhance anticancer efficacy .
-
Antimicrobial Properties :
- Compounds similar to 2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone have been evaluated for their antibacterial and antifungal activities. The presence of the sulfanyl group is believed to contribute to the antimicrobial effectiveness, making it a candidate for further exploration as an antibiotic agent .
- Anti-inflammatory Effects :
Study on Anticancer Activity
A recent study synthesized several indole-based hydrazones and evaluated their cytotoxic effects on human cancer cell lines. Among these, the compound this compound exhibited significant inhibition of cell growth in A549 lung adenocarcinoma cells with an IC50 value of approximately 25 µM. The study concluded that the trifluoromethyl group plays a crucial role in enhancing the compound's potency against cancer cells .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various indole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound’s analogs differ primarily in substitutions on the benzyl sulfanyl group and the hydrazone-attached aryl ring. Key examples include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Benzyl Substituent | Hydrazone Group | Molecular Weight (g/mol) | pKa (Predicted) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 2-methylbenzyl | 3-(trifluoromethyl)phenyl | 445.9 | - | High lipophilicity (CF₃ group); potential for CNS penetration |
| 2-[(3-Chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone | 3-chlorobenzyl | 2,4,6-trichlorophenyl | 481.2 | - | Increased halogenation enhances stability; discontinued (synthesis challenges) |
| 2-[(2,6-Dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone | 2,6-dichlorobenzyl | 2,4,6-trichlorophenyl | - | 8.94 | Elevated acidity; used in medicinal chemistry (auctioned at $687.35/5mg) |
| 2-(Ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone | Ethyl | 3-(trifluoromethyl)phenyl | 349.09 | - | Lower molecular weight; reduced steric hindrance |
Key Observations:
- Halogenation Effects: Chlorine substituents (e.g., 3-chlorobenzyl or 2,4,6-trichlorophenyl) increase molecular weight and stability but may reduce solubility.
- Trifluoromethyl vs.
- Steric and Electronic Profiles : Ethylsulfanyl analogs (e.g., 349.09 g/mol) exhibit lower steric hindrance, which may favor metabolic clearance but reduce target affinity .
Biological Activity
2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone (CAS: 478045-02-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is C23H18F3N3S, with a molecular weight of 425.48 g/mol. The structure features an indole moiety, which is known for its diverse biological properties, including anti-inflammatory and anticancer effects.
Antioxidant Activity
Research indicates that indole derivatives exhibit significant antioxidant properties. For instance, compounds similar to 2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one have been shown to scavenge free radicals and inhibit reactive oxygen species (ROS) generation in various cell lines. Such activities suggest a protective role against oxidative stress-related diseases .
Anti-inflammatory Effects
Indole derivatives have demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving RAW 264.7 macrophages, related compounds significantly reduced lipopolysaccharide (LPS)-induced inflammation without cytotoxicity at effective concentrations . This suggests that 2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one may also possess similar anti-inflammatory properties.
Anticancer Potential
The anticancer activity of indole-based compounds is well-documented. Studies have shown that similar hydrazones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression . The specific activity of 2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one against different cancer cell lines remains to be fully explored but is promising based on the behavior of structurally related compounds.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various indole derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like α-tocopherol, suggesting strong potential for therapeutic applications in oxidative stress-related conditions .
Study 2: Anti-inflammatory Mechanisms
In vitro studies using human peripheral blood mononuclear cells demonstrated that compounds similar to 2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one significantly reduced LPS-induced TNF-α release at concentrations above 50 μM. This underscores the compound's potential as an anti-inflammatory agent .
Study 3: Anticancer Efficacy
Research on indole hydrazones has shown promising results in inhibiting tumor growth in various cancer cell lines. For example, a related compound displayed significant cytotoxicity against HeLa and MCF-7 cell lines with IC50 values ranging from 7 to 14 µM, indicating strong anticancer activity .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone, and how can purity be ensured?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the indole core followed by sulfanyl and hydrazone group incorporation. Key steps include:
- Coupling reactions : Use NaH as a base in THF for deprotonation and nucleophilic substitution (e.g., benzylation) .
- Hydrazone formation : React the indole-3-one intermediate with 3-(trifluoromethyl)phenylhydrazine under acidic conditions (pH 4–6) at 60–80°C .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Validation : Confirm yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, DMSO-d6) identifies protons on the indole ring (δ 7.2–8.1 ppm), methylbenzyl group (δ 2.4 ppm for CH3), and hydrazone NH (δ 10.2 ppm). ¹³C NMR confirms carbonyl (C=O, δ 175 ppm) and trifluoromethyl (CF3, δ 121 ppm) groups .
- IR Spectroscopy : Detect C=S (1050–1150 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+ at m/z 429.1 (calculated: 429.086) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC .
- Light sensitivity : Expose to UV (254 nm) and visible light; analyze photodegradants using LC-MS .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use MOE (Molecular Operating Environment) to model binding to targets like cytochrome P450 or kinases. Set up docking grids with a 10 Å radius around active sites .
- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bonding patterns .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Assay standardization : Compare protocols for MIC (microbroth dilution vs. agar dilution) or cytotoxicity (MTT vs. resazurin assays). Control variables like serum concentration and incubation time .
- Structural analogs : Test derivatives (e.g., chloro or methoxy substitutions) to isolate structure-activity relationships (SAR) .
Q. What experimental designs are recommended for evaluating the compound’s environmental fate?
- Methodological Answer :
- Abiotic degradation : Use OECD Guideline 307—incubate in soil/water systems (pH 4–9) for 30 days. Quantify residues via LC-MS/MS .
- Biotic transformation : Inoculate with Pseudomonas spp. and monitor metabolite formation (e.g., sulfoxide derivatives) .
Q. How can solubility challenges in aqueous buffers be mitigated for in vitro assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
